molecular formula C18H31N3O3 B2810684 1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one CAS No. 2309732-13-4

1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one

Cat. No.: B2810684
CAS No.: 2309732-13-4
M. Wt: 337.464
InChI Key: FDNHEGBFTKIPNE-UHFFFAOYSA-N
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Description

1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one is a complex organic compound with the molecular formula C18H31N3O3. This compound features a unique structure that includes a methoxypyrrolidine moiety linked to a piperidine ring, which is further connected to another piperidine ring through a carbonyl group. This intricate arrangement of functional groups makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxypyrrolidine intermediate, which is then reacted with a piperidine derivative. The key steps include:

    Formation of Methoxypyrrolidine: This can be achieved by reacting 3-methoxypyrrolidine with suitable reagents under controlled conditions.

    Coupling with Piperidine: The methoxypyrrolidine is then coupled with a piperidine derivative using a carbonylating agent to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity, ensuring a higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one.

    Piperidine Derivatives: Compounds such as 1-methyl-4-(4-piperidinyl)piperazine also exhibit similar structural features.

Uniqueness

What sets this compound apart is its unique combination of methoxypyrrolidine and piperidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3/c1-14(22)19-8-3-15(4-9-19)18(23)20-10-5-16(6-11-20)21-12-7-17(13-21)24-2/h15-17H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNHEGBFTKIPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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